5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine
Overview
Description
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine: is a synthetic porphyrin compound characterized by the presence of four 2,6-dichlorophenyl groups attached to the meso positions of the porphine core. Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll. This particular compound is notable for its applications in various fields, including catalysis, photodynamic therapy, and materials science .
Mechanism of Action
Target of Action
5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine, also known as 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphyrin, is a type of porphyrin that is often used to create coordination complexes with metals such as ruthenium and palladium . These metal complexes can act as catalysts in various chemical reactions .
Mode of Action
The compound acts as a photosensitizer, absorbing light energy and transferring it to other molecules in its environment . This energy transfer can trigger chemical reactions. For example, when coordinated with manganese, the compound can act as a catalyst for the epoxidation reaction, using sodium hypochlorite as an oxidant .
Result of Action
The primary result of the compound’s action is the facilitation of chemical reactions through its role as a catalyst. For example, it can enhance the efficiency of epoxidation reactions . Additionally, as a photosensitizer, it can induce photochemical reactions, which could have various molecular and cellular effects.
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. As a photosensitizer, its activity is dependent on the presence and intensity of light . Furthermore, its stability and efficacy can be affected by temperature, as suggested by the recommended storage conditions in an inert atmosphere at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The reaction mixture is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications or other oxidized derivatives.
Reduction: The compound can be reduced to form metalloporphyrin complexes when coordinated with metal ions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include p-chloranil and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions
Major Products:
Oxidation Products: Porphyrin dications and other oxidized derivatives.
Reduction Products: Metalloporphyrin complexes.
Substitution Products: Substituted porphyrin derivatives with various functional groups
Scientific Research Applications
Chemistry: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is used as a ligand in coordination chemistry to form complexes with metals such as ruthenium and palladium. These complexes are studied for their catalytic properties in various organic transformations .
Biology and Medicine: The compound is explored for its potential in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation. This property makes it a candidate for cancer treatment and antimicrobial applications .
Industry: In industrial applications, this compound is used as a photosensitizer in the degradation of environmental pollutants, such as pesticides, through photocatalytic processes .
Comparison with Similar Compounds
- 5,10,15,20-Tetrakis(4-chlorophenyl)porphine
- 5,10,15,20-Tetrakis(3,5-dichlorophenyl)porphine
- 5,10,15,20-Tetrakis(2,4-dichlorophenyl)porphine
Comparison: 5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is unique due to the specific positioning of the chlorine atoms on the phenyl groups, which can influence its electronic properties and reactivity. Compared to its analogs, this compound may exhibit different photophysical properties and catalytic activities, making it suitable for specific applications in photodynamic therapy and catalysis .
Properties
IUPAC Name |
5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQASJTNIEXIESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H22Cl8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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